6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound known for its diverse biological activities. This compound belongs to the pyranopyrazole family, which is characterized by a fused pyran and pyrazole ring system.
Mechanism of Action
Target of Action
Similar compounds, known as dihydropyrano[2,3-c]pyrazoles, have been reported to exhibit a wide range of biological activities, including anti-microbial, anti-inflammatory, anti-cancer, bactericidal, molluscicidal, and kinase inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Based on the reported activities of similar compounds, it can be inferred that the compound likely interacts with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Given the reported biological activities of similar compounds, it can be speculated that the compound may influence a variety of pathways related to cell growth, inflammation, microbial growth, and kinase activity .
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that the compound may have effects on cell growth, inflammation, microbial growth, and kinase activity .
Biochemical Analysis
Biochemical Properties
It is known that it can be synthesized via a four-component reaction of hydrazine monohydrate, ethyl acetoacetate, arylaldehydes, and malononitrile
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method is the one-pot, four-component reaction involving hydrazine hydrate, ethyl acetoacetate, aryl aldehydes, and malononitrile. This reaction is often catalyzed by various catalysts such as titanium dioxide nano-sized particles, which provide high yields under mild, solvent-free conditions .
Reaction Conditions:
Catalysts: Titanium dioxide nano-sized particles, γ-alumina, l-proline, etc.
Solvent: Often solvent-free or using green solvents.
Temperature: Typically around 80°C.
Reaction Time: Short reaction times, often within a few hours.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. The use of heterogeneous catalysts like titanium dioxide or γ-alumina is preferred due to their reusability and environmental friendliness. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactivity.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
Compared to similar compounds, 6-amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the ethyl and methyl groups may enhance its lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
6-amino-4-ethyl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-3-6-7(4-11)9(12)15-10-8(6)5(2)13-14-10/h6H,3,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQVPHLDWOQZEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(OC2=NNC(=C12)C)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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